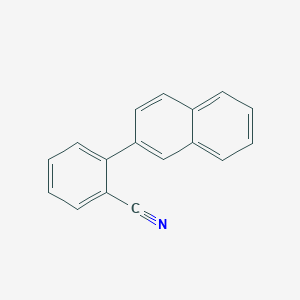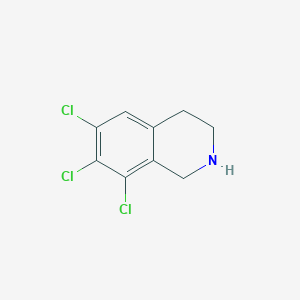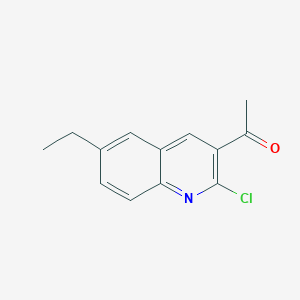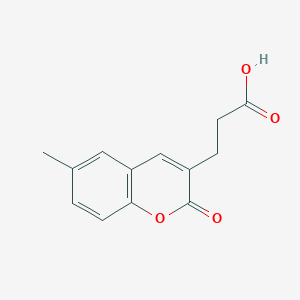
2-(Naphthalen-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naftalen-2-il)benzonitrilo es un compuesto orgánico con la fórmula molecular C17H11N. Consiste en una parte de benzonitrilo sustituida con un anillo de naftaleno en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Naftalen-2-il)benzonitrilo generalmente involucra la reacción de 2-naftol con 4-formilbenzonitrilo en presencia de una base como la pirrolidina. La reacción se lleva a cabo a temperaturas elevadas, alrededor de 100 °C, durante varias horas. El producto se purifica luego usando etanol .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 2-(Naftalen-2-il)benzonitrilo no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactores de flujo continuo y emplear técnicas de purificación eficientes para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Naftalen-2-il)benzonitrilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de naftaleno puede oxidarse para formar naftoquinonas.
Reducción: El grupo nitrilo puede reducirse para formar las aminas correspondientes.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en el anillo de naftaleno.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Halogenación usando bromo (Br2) o cloración usando cloro (Cl2) en presencia de un catalizador ácido de Lewis.
Productos principales
Oxidación: Formación de naftoquinonas.
Reducción: Formación de 2-(Naftalen-2-il)bencilamina.
Sustitución: Formación de derivados halogenados de 2-(Naftalen-2-il)benzonitrilo.
Aplicaciones Científicas De Investigación
2-(Naftalen-2-il)benzonitrilo tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-(Naftalen-2-il)benzonitrilo involucra su interacción con objetivos moleculares a través de interacciones de apilamiento π-π y enlaces de hidrógeno. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a varios efectos biológicos. La capacidad del compuesto para formar complejos estables con iones metálicos también contribuye a su actividad en la inhibición de la corrosión .
Comparación Con Compuestos Similares
Compuestos similares
- 3-((2-Hidroxinaftalen-1-il)diazenil)benzonitrilo (HDN)
- 1-((3,4-Dimetilfenil)diazenil)naftalen-2-ol (DDN)
- Metil 2-((2-Hidroxinaftalen-1-il)diazenil)benzoato (MDN)
Singularidad
2-(Naftalen-2-il)benzonitrilo es único debido a su patrón de sustitución específico, que imparte propiedades electrónicas y estéricas distintas. Esta singularidad lo convierte en un compuesto valioso para el desarrollo de nuevos materiales y fármacos.
Propiedades
Fórmula molecular |
C17H11N |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
2-naphthalen-2-ylbenzonitrile |
InChI |
InChI=1S/C17H11N/c18-12-16-7-3-4-8-17(16)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H |
Clave InChI |
DUOGAMQHYCELQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11874548.png)



![5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11874580.png)
![8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one](/img/structure/B11874588.png)

![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)






